Lipophilicity: 3-Cl vs. 2-Cl logD
The target 3-chlorophenoxy isomer exhibits a lower computed logD (distribution coefficient at pH 7.4) compared to the 2-chlorophenoxy positional isomer, indicating reduced lipophilicity at physiological pH. This difference impacts predicted membrane permeability and non-specific binding .
| Evidence Dimension | Computed logD (pH 7.4) |
|---|---|
| Target Compound Data | 2.9623 |
| Comparator Or Baseline | 2-(2-chlorophenoxy)-N-[2-(4-methylpiperazine-1-carbonyl)phenyl]propanamide: 3.0035 |
| Quantified Difference | Δ = -0.0412 logD units (Target is less lipophilic) |
| Conditions | Computed property from ChemDiv supplier catalog using proprietary algorithm. Comparators are positional isomers. |
Why This Matters
A lower logD value suggests better aqueous solubility and potentially different pharmacokinetic behavior, making the 3-Cl isomer the preferred choice for assays where high lipophilicity and non-specific binding are concerns.
